1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine
Overview
Description
1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a derivative of phenethylamine and has been studied for its possible use in drug development, as well as its potential as a research tool in neuroscience and pharmacology.
Mechanism of Action
1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine acts as an agonist for various receptors in the brain, including the serotonin receptor and the adrenergic receptor. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to have antioxidant effects and may be able to protect cells from oxidative damage. 1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine has been shown to have anti-inflammatory effects and may be able to reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine has several advantages as a research tool in neuroscience and pharmacology. It is a relatively simple compound to synthesize and can be produced in large quantities. It has been shown to have neuroprotective effects and may be able to prevent or slow the progression of neurological diseases. However, 1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine also has limitations as a research tool. Its effects on the brain are not fully understood, and its potential side effects are not well documented.
Future Directions
There are several future directions for research on 1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine. One area of interest is its potential use in drug development, particularly in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, 1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine may have applications in other fields, such as agriculture and environmental science. Further research is needed to explore these potential applications.
Scientific Research Applications
1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine has been studied for its potential use in drug development, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. 1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine has also been studied for its potential use as a research tool in neuroscience and pharmacology, as it can act as a ligand for various receptors in the brain and can be used to study their functions.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-imidazol-1-ylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-3-4-12(11(2)7-10)13(14)8-16-6-5-15-9-16/h3-7,9,13H,8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMKZWMTVQZXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN2C=CN=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-2-(1H-imidazol-1-yl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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